N-Ethylidyne-2-methylpropan-2-aminium
Description
N-Ethylidyne-2-methylpropan-2-aminium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to a 2-methylpropan-2-amine (tert-butylamine) backbone and an ethylidyne group. Quaternary ammonium compounds like this are widely used in surfactants, phase-transfer catalysts, and pharmaceuticals due to their cationic nature and solubility in polar solvents .
Properties
CAS No. |
48028-69-9 |
|---|---|
Molecular Formula |
C6H12N+ |
Molecular Weight |
98.17 g/mol |
IUPAC Name |
N-tert-butylacetonitrilium |
InChI |
InChI=1S/C6H12N/c1-5-7-6(2,3)4/h1-4H3/q+1 |
InChI Key |
XSMVEMICVCFCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC#[N+]C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1) polymer
- Structure : A polymeric quaternary ammonium salt with allyl substituents and chloride counterions.
- Molecular Weight: High (polymer backbone) vs. N-Ethylidyne-2-methylpropan-2-aminium’s monomeric form (~100.18 g/mol hypothetically).
- Applications : Used as a flocculant or in drug delivery systems due to its charged polymeric structure .
- Key Difference: The polymeric nature of this compound contrasts with the monomeric, alkyne-bearing target compound, affecting solubility and industrial utility.
(2E)-N,N,N-Trimethyl-3-phenylprop-2-en-1-aminium iodide
- Structure : Aromatic quaternary ammonium salt with a phenyl group and iodide counterion.
- Molecular Weight : 327.19 g/mol (CAS 34097-88-6) .
- Applications : Likely used in pharmaceutical intermediates due to its aromaticity and charge.
- Key Difference : The phenyl group enhances lipophilicity compared to the aliphatic tert-butyl group in the target compound, influencing membrane permeability and bioactivity.
2-(2-Fluorophenyl)-2-methylpropan-1-amine
- Structure : Primary amine with fluorophenyl and methylpropanamine groups.
- Molecular Weight : 167.22 g/mol (CAS 160358-03-2) .
- Applications: Potential use in agrochemicals or medicinal chemistry due to fluorine’s electronegativity.
- Key Difference : The absence of a quaternary ammonium center reduces its polarity compared to this compound.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Charge | Counterion | Key Feature |
|---|---|---|---|---|---|
| This compound | C₆H₁₄N⁺ (hyp.) | ~100.18 | +1 | Unknown | Alkyne, tert-butyl |
| 2-Propen-1-aminium chloride polymer | (C₈H₁₆N⁺Cl⁻)ₙ | Variable (polymer) | +1 per unit | Cl⁻ | Polymeric, allyl groups |
| (2E)-N,N,N-Trimethyl-3-phenylprop-2-en-1-aminium iodide | C₁₂H₁₈N⁺·I⁻ | 327.19 | +1 | I⁻ | Aromatic, iodine |
| 2-(2-Fluorophenyl)-2-methylpropan-1-amine | C₁₀H₁₄FN | 167.22 | Neutral | None | Fluorophenyl, primary amine |
Research Findings
Reactivity and Stability
- The ethylidyne group in the target compound may confer higher reactivity in click chemistry or cross-coupling reactions compared to allyl or phenyl derivatives .
- Steric hindrance from the tert-butyl group could reduce nucleophilic attack, enhancing stability in acidic environments relative to less hindered amines .
Contradictions and Uncertainties
- lists impurities in pharmaceuticals with methylamino-thiophene motifs, but their bioactivity contrasts with the hypothesized inertness of aliphatic quaternary ammonium compounds .
- The absence of direct data on the target compound’s counterion limits conclusions about solubility and melting points.
Q & A
Basic: What are the common synthetic routes for N-Ethylidyne-2-methylpropan-2-aminium, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as alkylation of secondary amines or reductive amination. Key steps include:
- Alkylation: Reacting 2-methylpropan-2-amine with ethylating agents (e.g., ethyl halides) under basic conditions (e.g., K₂CO₃ in DMF) .
- Reduction: Using LiAlH₄ or NaBH₄ to reduce intermediate imines or nitriles to amines .
- Purification: Column chromatography or recrystallization to isolate the product.
Optimization focuses on catalyst selection (e.g., palladium for cross-coupling), solvent choice (polar aprotic solvents for nucleophilic substitution), and temperature control (low temps to minimize side reactions) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the ethylidyne group shows distinct triplet signals in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to [M+H]⁺) .
- X-ray Crystallography: Single-crystal studies (using SHELXL) resolve bond lengths, angles, and hydrogen-bonding networks .
- HPLC: Purity assessment via reverse-phase chromatography with UV detection .
Advanced: How can researchers resolve structural ambiguities in this compound using X-ray crystallography?
Methodological Answer:
Structural ambiguities arise from disordered atoms or twinned crystals. Strategies include:
- SHELXL Refinement: Iterative refinement cycles to adjust atomic displacement parameters and occupancy rates .
- Hydrogen Bond Analysis: Comparing observed H-bonding patterns (e.g., N–H⋯O interactions) with expected geometries .
- Validation Tools: Using PLATON or Mercury to check for geometric outliers (e.g., unusual torsion angles) .
- Complementary Data: Cross-referencing with NMR or IR to validate functional groups .
Advanced: What strategies reconcile conflicting data in reaction optimization studies for derivatives of this compound?
Methodological Answer:
Conflicting data (e.g., varying yields under similar conditions) are addressed by:
- Design of Experiments (DoE): Systematic variation of parameters (temperature, catalyst loading) to identify critical factors .
- Kinetic Studies: Monitoring reaction progress via in-situ FTIR or HPLC to detect intermediates or side products .
- Statistical Analysis: Applying ANOVA to determine the significance of variable interactions .
- Literature Benchmarking: Comparing results with structurally similar compounds (e.g., N-substituted propan-2-aminium salts) to identify trends .
Basic: What safety protocols are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis .
- Waste Disposal: Segregate chemical waste and consult institutional guidelines for amine disposal .
- Emergency Measures: Neutralize spills with dilute acetic acid and adsorbents (e.g., vermiculite) .
Advanced: How does the stereoelectronic environment of this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects: The bulky 2-methylpropan-2-amine group hinders SN2 mechanisms, favoring SN1 pathways in polar solvents .
- Electronic Effects: The ethylidyne group’s electron-donating nature increases amine basicity, enhancing nucleophilicity in alkylation reactions .
- Solvent Impact: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions with electron-deficient aryl halides .
- Kinetic vs. Thermodynamic Control: Low temps favor kinetic products (e.g., primary substitution), while higher temps drive thermodynamic outcomes (e.g., rearranged products) .
Advanced: How do hydrogen-bonding networks in crystalline this compound salts affect their physicochemical properties?
Methodological Answer:
- Melting Points: Strong N–H⋯O hydrogen bonds increase lattice energy, raising melting points compared to non-hydrogen-bonded analogs .
- Solubility: H-bonding with protic solvents (e.g., water) improves solubility; hydrophobic packing in crystals reduces it in apolar solvents .
- Stability: Intermolecular H-bonds protect reactive groups (e.g., amine) from oxidation, enhancing shelf stability .
- Crystal Engineering: Tailoring counterions (e.g., chloride vs. bromide) modulates H-bond strength and crystal morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
